![molecular formula C6H3Cl2NO B1322331 3,5-Dichloropicolinaldehyde CAS No. 471909-65-6](/img/structure/B1322331.png)
3,5-Dichloropicolinaldehyde
Overview
Description
3,5-Dichloropicolinaldehyde is a heterocyclic aldehyde with the molecular formula C6H3Cl2NO. It is characterized by the presence of two chlorine atoms and a pyridine ring. This compound is known for its light yellow solid form and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dichloropicolinaldehyde can be synthesized through several methods. One common synthetic route involves the chlorination of picolinaldehyde under controlled conditions. The reaction typically requires the use of chlorine gas and a suitable solvent, such as acetonitrile, at low temperatures to ensure selective chlorination at the 3 and 5 positions of the pyridine ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloropicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used to replace the chlorine atoms under mild conditions.
Major Products Formed:
Oxidation: 3,5-Dichloropicolinic acid.
Reduction: 3,5-Dichloropicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
3,5-Dichloropicolinaldehyde is widely used as a precursor in synthesizing more complex heterocyclic compounds. Its ability to participate in various chemical reactions makes it a valuable intermediate in organic synthesis.
Reaction Type | Example Products |
---|---|
Oxidation | 3,5-Dichloropicolinic acid |
Reduction | 3,5-Dichloropicolinyl alcohol |
Substitution | Various substituted derivatives |
Biology
In biological research, this compound serves as a precursor for synthesizing biologically active molecules. Studies have indicated its potential in developing pharmaceuticals that target specific biological pathways.
- Mechanism of Action : The compound's mechanism often involves interaction with enzymes or proteins in biological systems, leading to the formation of bioactive compounds that may exhibit therapeutic effects.
Medicine
Research is ongoing regarding the use of this compound as an intermediate in drug development. Its unique properties allow for modifications that could enhance the efficacy of new therapeutic agents.
- Case Study : A study highlighted its role in synthesizing compounds that exhibit antimalarial activity by targeting specific metabolic pathways in Plasmodium parasites .
Industrial Applications
Beyond its research applications, this compound is utilized in the production of agrochemicals and dyes. Its chemical properties facilitate its use in creating specialty chemicals that are essential for various industrial processes.
Mechanism of Action
The mechanism of action of 3,5-Dichloropicolinaldehyde is primarily related to its ability to undergo various chemical transformations. Its molecular targets and pathways depend on the specific reactions it participates in. For example, in biological systems, it may interact with enzymes and other proteins, leading to the formation of bioactive compounds .
Comparison with Similar Compounds
3,5-Dichloropyridine: Similar structure but lacks the aldehyde group.
3,5-Dichlorobenzoic acid: Contains a benzene ring instead of a pyridine ring.
3,5-Dichloroaniline: Contains an amino group instead of an aldehyde group.
Uniqueness: 3,5-Dichloropicolinaldehyde is unique due to the presence of both chlorine atoms and an aldehyde group on the pyridine ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Biological Activity
3,5-Dichloropicolinaldehyde (CAS No. 22170168) is a chlorinated derivative of picolinaldehyde, a compound that has garnered interest due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
This compound is characterized by its molecular formula and has been studied for various applications in medicinal chemistry. Its structure includes two chlorine atoms positioned on the 3rd and 5th carbon of the pyridine ring, which significantly influences its reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. A study demonstrated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 30 to 50 µg/mL. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties . It was found to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound activates caspase pathways, leading to programmed cell death. A notable study reported an IC50 value of approximately 25 µM for MCF-7 cells, indicating significant cytotoxicity.
Enzyme Inhibition
This compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, it shows inhibitory effects on glycogen synthase kinase-3 (GSK-3), a key regulator in various cellular processes including cell proliferation and survival. Computational docking studies suggest that the compound binds effectively to the active site of GSK-3β, supporting its potential as a therapeutic agent for conditions like Alzheimer's disease and diabetes .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Cell Membrane Disruption : The presence of chlorine atoms enhances lipophilicity, allowing the compound to penetrate bacterial membranes more effectively.
- Apoptotic Pathway Activation : The compound triggers mitochondrial dysfunction and reactive oxygen species (ROS) accumulation, leading to apoptosis in cancer cells.
- Enzyme Binding : Its structural conformation allows it to fit into enzyme active sites, inhibiting their function and altering metabolic pathways.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study utilized a broth microdilution method to determine MIC values. Results indicated that the compound effectively inhibited bacterial growth at concentrations lower than traditional antibiotics.
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted using human cancer cell lines to evaluate the anticancer effects of this compound. Flow cytometry analysis revealed a significant increase in apoptotic cells after treatment with the compound compared to control groups. These findings were corroborated by Western blot analyses showing increased levels of pro-apoptotic proteins.
Comparative Biological Activity Table
Properties
IUPAC Name |
3,5-dichloropyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-4-1-5(8)6(3-10)9-2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQOVHGBRUEOMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623171 | |
Record name | 3,5-Dichloropyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
471909-65-6 | |
Record name | 3,5-Dichloropyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dichloropyridine-2-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.